molecular formula C21H28N2O3 B8512837 (5a,6b)-17-(Cyclopropylmethyl)-4,5-epoxy-6-(methylamino)-morphinan-3,14-diol CAS No. 102919-85-7

(5a,6b)-17-(Cyclopropylmethyl)-4,5-epoxy-6-(methylamino)-morphinan-3,14-diol

Cat. No.: B8512837
CAS No.: 102919-85-7
M. Wt: 356.5 g/mol
InChI Key: MDPFGNLTFZJSEZ-LAKPAKELSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (5a,6b)-17-(Cyclopropylmethyl)-4,5-epoxy-6-(methylamino)-morphinan-3,14-diol is a complex organic molecule with a unique structure It belongs to the class of benzofuroisoquinoline derivatives, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5a,6b)-17-(Cyclopropylmethyl)-4,5-epoxy-6-(methylamino)-morphinan-3,14-diol involves multiple steps, starting from readily available precursors. The key steps typically include cyclization, amination, and hydroxylation reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, are common practices to achieve the desired quality and quantity of the compound.

Chemical Reactions Analysis

Types of Reactions

(5a,6b)-17-(Cyclopropylmethyl)-4,5-epoxy-6-(methylamino)-morphinan-3,14-diol: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

(5a,6b)-17-(Cyclopropylmethyl)-4,5-epoxy-6-(methylamino)-morphinan-3,14-diol: has numerous scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders and pain management.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (5a,6b)-17-(Cyclopropylmethyl)-4,5-epoxy-6-(methylamino)-morphinan-3,14-diol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (5a,6b)-17-(Cyclopropylmethyl)-4,5-epoxy-6-(methylamino)-morphinan-3,14-diol include other benzofuroisoquinoline derivatives and related structures with similar functional groups.

Uniqueness

What sets this compound apart is its unique combination of functional groups and stereochemistry, which contribute to its distinct biological activities and chemical reactivity. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for various scientific research applications.

Properties

CAS No.

102919-85-7

Molecular Formula

C21H28N2O3

Molecular Weight

356.5 g/mol

IUPAC Name

(4R,4aS,7S,7aR,12bS)-3-(cyclopropylmethyl)-7-(methylamino)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol

InChI

InChI=1S/C21H28N2O3/c1-22-14-6-7-21(25)16-10-13-4-5-15(24)18-17(13)20(21,19(14)26-18)8-9-23(16)11-12-2-3-12/h4-5,12,14,16,19,22,24-25H,2-3,6-11H2,1H3/t14-,16+,19-,20-,21+/m0/s1

InChI Key

MDPFGNLTFZJSEZ-LAKPAKELSA-N

Isomeric SMILES

CN[C@H]1CC[C@]2([C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3CC6CC6)O

Canonical SMILES

CNC1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O

Origin of Product

United States

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